(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone
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Overview
Description
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a tribromoimidazolyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Bromination: The imidazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2, 4, and 5 positions.
Coupling with Methoxyphenyl Group: The tribromoimidazole is coupled with a methoxyphenyl derivative, typically through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the tribromoimidazole moiety can yield debrominated imidazole derivatives.
Substitution: The bromine atoms in the tribromoimidazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Debrominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The tribromoimidazole moiety can form strong interactions with biological macromolecules, potentially inhibiting their function. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(2,4-dibromo-1H-imidazol-1-yl)methanone: Similar structure but with one less bromine atom.
(4-Methoxyphenyl)(2,5-dibromo-1H-imidazol-1-yl)methanone: Another dibromo derivative with different bromination pattern.
(4-Methoxyphenyl)(2,4,5-trichloro-1H-imidazol-1-yl)methanone: Chlorine atoms instead of bromine.
Uniqueness
(4-Methoxyphenyl)(2,4,5-tribromo-1H-imidazol-1-yl)methanone is unique due to the specific arrangement of bromine atoms on the imidazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methoxyphenyl group also adds to its distinct chemical and physical properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
6595-53-5 |
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Molecular Formula |
C11H7Br3N2O2 |
Molecular Weight |
438.90 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2,4,5-tribromoimidazol-1-yl)methanone |
InChI |
InChI=1S/C11H7Br3N2O2/c1-18-7-4-2-6(3-5-7)10(17)16-9(13)8(12)15-11(16)14/h2-5H,1H3 |
InChI Key |
NHDOHTRWARRCEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br |
Origin of Product |
United States |
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